molecular formula C48H88O11-2 B15179633 Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate CAS No. 97171-77-2

Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate

Cat. No.: B15179633
CAS No.: 97171-77-2
M. Wt: 841.2 g/mol
InChI Key: YOGZEIGYLYCEBF-UHFFFAOYSA-L
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Description

Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate is a chemical compound known for its unique structure and properties. It is an ester derived from decanoic acid and is characterized by the presence of multiple ethylene glycol units. This compound is used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate typically involves the esterification of decanoic acid with ethylene glycol derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the reaction towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under mild conditions.

Major Products Formed

    Oxidation: Decanoic acid and ethylene glycol derivatives.

    Reduction: Alcohols corresponding to the ester groups.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate finds applications in several scientific fields:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Employed in the formulation of biocompatible materials and drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceutical formulations due to its biocompatibility.

    Industry: Utilized in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release decanoic acid and ethylene glycol derivatives, which can then participate in further biochemical pathways. The compound’s ability to form stable complexes with other molecules makes it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) dioctadecanoate
  • Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didodecanoate
  • Polyethylene glycol distearate

Uniqueness

Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate is unique due to its specific chain length and the presence of multiple ethylene glycol units. This structure imparts distinct physical and chemical properties, such as enhanced solubility and stability, making it suitable for specialized applications in various industries.

Properties

CAS No.

97171-77-2

Molecular Formula

C48H88O11-2

Molecular Weight

841.2 g/mol

IUPAC Name

10-[9-carboxylato-11-(2-decanoyloxyethoxy)undecoxy]-2-[2-(2-decanoyloxyethoxy)ethyl]decanoate

InChI

InChI=1S/C48H90O11/c1-3-5-7-9-11-19-25-31-45(49)58-41-39-56-37-33-43(47(51)52)29-23-17-13-15-21-27-35-55-36-28-22-16-14-18-24-30-44(48(53)54)34-38-57-40-42-59-46(50)32-26-20-12-10-8-6-4-2/h43-44H,3-42H2,1-2H3,(H,51,52)(H,53,54)/p-2

InChI Key

YOGZEIGYLYCEBF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC(=O)OCCOCCC(CCCCCCCCOCCCCCCCCC(CCOCCOC(=O)CCCCCCCCC)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

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